molecular formula C14H16BrN3O2 B8188033 tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate

tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate

Cat. No.: B8188033
M. Wt: 338.20 g/mol
InChI Key: LAVSOIYMEDMSIM-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate is a synthetic organic compound with a complex structure that includes a tert-butyl carbamate group, a bromophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. One common method involves the use of tert-butyl carbamate and 4-bromophenyl imidazole as starting materials. The reaction is often catalyzed by palladium complexes and conducted under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. Additionally, the bromophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate is unique due to the presence of both the imidazole ring and the bromophenyl group, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields of research .

Properties

IUPAC Name

tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-14(2,3)20-13(19)18-12-16-8-11(17-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVSOIYMEDMSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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